

CHMFL-ABL-121: A Technical Guide for Researchers in Chronic Myeloid Leukemia

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Compound of Interest

Compound Name: *Chmfl-abl-121*

Cat. No.: *B12424208*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **CHMFL-ABL-121**, a highly potent, type II ABL kinase inhibitor with significant potential in the research and treatment of Chronic Myeloid Leukemia (CML), particularly in cases of resistance to existing therapies. This document outlines the compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its evaluation.

Introduction to CHMFL-ABL-121

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives the pathogenesis of CML. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of resistance, often due to mutations in the ABL kinase domain, remains a significant clinical challenge. The T315I "gatekeeper" mutation, in particular, confers resistance to most clinically available TKIs.

CHMFL-ABL-121 is a novel, type II ABL inhibitor developed through a structure-guided drug design approach.^{[1][2]} It has demonstrated high potency against both wild-type (wt) ABL and a broad spectrum of ABL mutants, including the highly resistant T315I mutant.^{[1][2]} Its mechanism of action involves binding to the inactive "DFG-out" conformation of the ABL kinase, a characteristic of type II inhibitors that can often overcome resistance mutations that affect the ATP-binding site targeted by type I inhibitors.^[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for **CHMFL-ABL-121**.

Table 1: In Vitro Kinase Inhibitory Activity of **CHMFL-ABL-121**

Target Kinase	IC50 (nM)
ABL wt	2
ABL T315I	0.2

IC50 values represent the concentration of the inhibitor required to reduce the activity of the purified kinase by 50%. Data sourced from[1][3].

Table 2: Anti-proliferative Activity of **CHMFL-ABL-121** in CML Cell Lines

Cell Line	Genotype	GI50 (nM)
Established CML Cell Lines	BCR-ABL positive	single-digit nM

GI50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%. Data indicates high potency in cellular models of CML.[1]

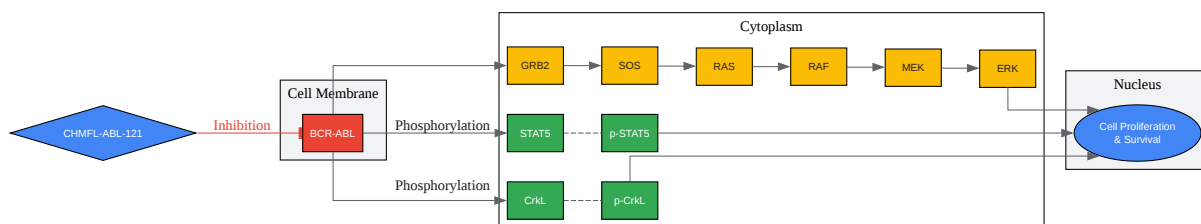
Table 3: In Vivo Efficacy of **CHMFL-ABL-121**

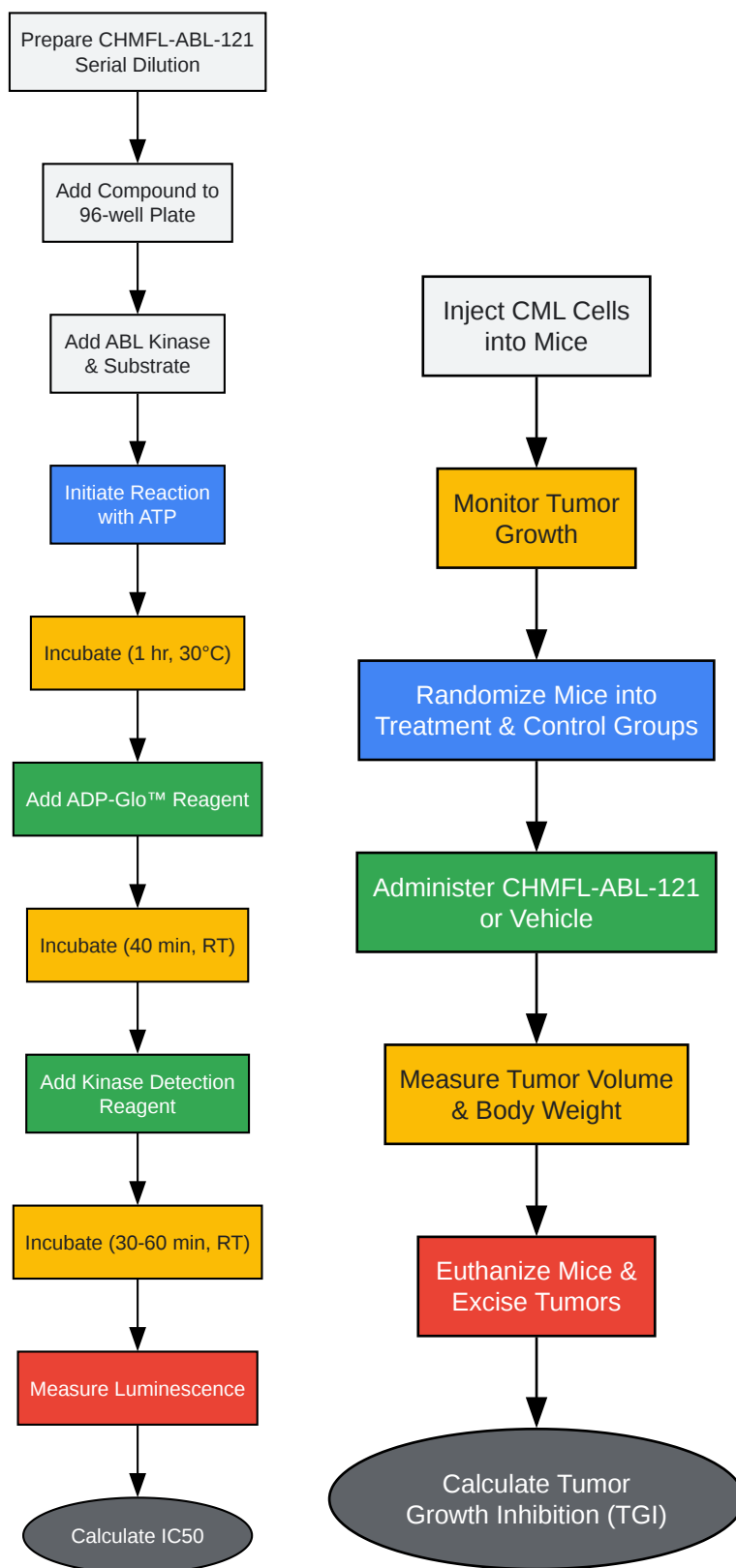
Mouse Model	Cell Line	Dosage	Tumor Growth Inhibition (TGI)
Allograft	TEL-ABLT315I-BaF3	50 mg/kg/day	52%

This data demonstrates significant in vivo anti-tumor activity in a model of T315I-mutant CML with no obvious toxicity observed.[1]

Signaling Pathways and Mechanism of Action

CHMFL-ABL-121 exerts its anti-leukemic effects by inhibiting the BCR-ABL kinase and its downstream signaling pathways. This leads to the suppression of pro-proliferative and anti-apoptotic signals, ultimately inducing cell cycle arrest and apoptosis in CML cells.





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